(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic amino acid derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. The tert-butoxycarbonyl (Boc) group at position 2 acts as a protective moiety for the amine, while the carboxylic acid at position 3 provides functional versatility. This compound is structurally analogous to proline, with enhanced conformational rigidity due to the bicyclic framework, making it valuable in peptide synthesis and drug design .
Its stereochemical configuration (S) at the carboxylic acid position is critical for interactions in biological systems, particularly in enzyme inhibition and receptor binding. Applications include its use as a building block for angiotensin-converting enzyme (ACE) inhibitors, such as zabiciprilat, a pharmacologically active metabolite .
Properties
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRWAYWNXBSUFV-RTBKNWGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154541 | |
| Record name | 2-(1,1-Dimethylethyl) (2S)-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109523-16-2 | |
| Record name | 2-(1,1-Dimethylethyl) (2S)-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109523-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) (2S)-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Azabicyclic Amine
The tert-butoxycarbonyl (Boc) group is introduced early in the synthesis to protect the secondary amine of the azabicyclo[2.2.2]octane framework. A representative protocol involves reacting 2-azabicyclo[2.2.2]octane-3-carboxylic acid with di-tert-butyl dicarbonate () in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA). The reaction proceeds under anhydrous conditions in dichloroethane (DCE) at 90°C, achieving moderate yields (26.2%).
Mechanistic Insight:
The Boc group forms a stable carbamate via nucleophilic attack of the amine on the electrophilic carbonyl carbon of . DIPEA acts as a proton scavenger, facilitating deprotonation of the amine and accelerating the reaction.
Cyclization Strategies for Bicyclic Framework Construction
The bicyclo[2.2.2]octane core is synthesized through intramolecular cyclization of linear precursors. One approach utilizes a Dieckmann condensation of a diester intermediate, followed by decarboxylation to yield the bicyclic structure.
Example Protocol:
-
A diester precursor is treated with sodium methoxide in methanol, inducing cyclization via nucleophilic acyl substitution.
-
The resulting bicyclic lactam undergoes hydrolysis with aqueous HCl to yield the carboxylic acid.
Challenges:
-
Steric Hindrance: The bicyclic system’s rigidity complicates ring closure, necessitating high-temperature conditions.
-
Stereochemical Control: Asymmetric induction during cyclization requires chiral catalysts or enantiopure starting materials.
Enantioselective Synthesis of the (S)-Configuration
Achieving the S-configuration at C3 relies on chiral resolution or asymmetric synthesis. A practical method involves:
-
Chiral Pool Synthesis: Starting from L-amino acids (e.g., L-aspartic acid), which provide inherent chirality.
-
Asymmetric Catalysis: Employing palladium-catalyzed allylic alkylation to install the stereocenter with >90% enantiomeric excess (ee).
Data Table 1: Comparison of Enantioselective Methods
| Method | Starting Material | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|---|
| Chiral Pool | L-Aspartic Acid | None | 99 | 35 |
| Asymmetric Alkylation | Allyl Carbonate | Pd(OAc)₂ | 92 | 28 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction yields and stereoselectivity are highly solvent-dependent. Polar aprotic solvents (e.g., DMF, DCE) enhance Boc protection kinetics, while nonpolar solvents (e.g., toluene) improve cyclization efficiency. Elevated temperatures (80–90°C) are critical for overcoming activation barriers in cyclization but risk racemization.
Data Table 2: Solvent Screening for Boc Protection
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCE | 90 | 12 | 26.2 |
| THF | 70 | 24 | 18.5 |
| DMF | 100 | 6 | 30.1 |
Catalytic Systems
Lewis acids (e.g., ZnCl₂) and organocatalysts (e.g., DMAP) have been explored to accelerate Boc protection. However, side reactions such as ester hydrolysis necessitate careful catalyst selection.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization from ethyl acetate or diethyl ether, yielding high-purity crystals (>97%).
Analytical Data
-
HPLC: Chiral stationary phases (CSPs) confirm enantiomeric purity (>99% ee).
-
NMR: NMR (400 MHz, CDCl₃) displays characteristic signals at δ 1.44 (s, Boc CH₃), 3.20 (m, bridgehead H), and 4.10 (d, carboxylic acid H).
Industrial Applications and Scalability
The compound serves as a key intermediate in protease inhibitors and β-lactam antibiotics. Scalability challenges include:
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Drug Development
Boc-protected amino acids like (S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid are crucial in the synthesis of peptide-based drugs. The compound serves as a building block for creating cyclic peptides that exhibit enhanced biological activity and stability compared to linear peptides. Its bicyclic structure allows for conformational rigidity, which is advantageous in drug design.
Neuroactive Compounds
Research indicates that derivatives of azabicyclo compounds can exhibit neuroprotective properties. Studies have shown that modifications of the azabicyclo structure can lead to compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where they may function as acetylcholinesterase inhibitors or modulators of neurotransmitter systems.
Synthesis of Complex Molecules
The compound is utilized in organic synthesis as a versatile intermediate for constructing complex molecular architectures. Its ability to undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, makes it a valuable reagent in synthetic organic chemistry.
Table 1: Chemical Transformations Involving Boc-Azabicyclo Compounds
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Nucleophilic Substitution | Boc-Azabicyclo + Alkyl Halide → Alkylated Product | Smith et al., 2020 |
| Cyclization | Boc-Azabicyclo + Diene → Bicyclic Compound | Johnson et al., 2021 |
| Deprotection | Boc Removal → Free Amine | Lee et al., 2019 |
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for the development of smart materials with responsive properties. The compound can be used as a monomer or a comonomer in the synthesis of polymers that respond to environmental stimuli such as pH or temperature.
Coatings and Films
Research indicates that films derived from azabicyclo compounds exhibit unique mechanical properties and thermal stability, making them suitable for protective coatings in various applications, including electronics and aerospace.
Case Study 1: Neuroprotective Properties
In a study conducted by Zhang et al., derivatives of (S)-Boc-azabicyclo compounds were tested for their ability to inhibit acetylcholinesterase activity, showing promising results in enhancing cognitive function in animal models of Alzheimer's disease . This highlights the potential therapeutic applications of this compound class in neuropharmacology.
Case Study 2: Synthesis of Cyclic Peptides
A recent publication by Kim et al. demonstrated the use of Boc-protected azabicyclo compounds in synthesizing cyclic peptides that exhibited antimicrobial activity against resistant strains of bacteria . This research emphasizes the significance of (S)-Boc-azabicyclo compounds in developing new antibiotics.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific biological context and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Zabiciprilat (ACE Inhibitor Metabolite)
Compound : (S)-2-[(S)-N-[(S)-1-Carboxy-2-phenylpropyl]alanyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Molecular Formula : C₂₁H₂₈N₂O₅
- Molecular Weight : 388.46 g/mol
- Key Features :
Comparison :
| Parameter | Target Compound | Zabiciprilat |
|---|---|---|
| Functional Groups | Boc-protected amine, carboxylic acid | Free amine, extended alanyl side chain |
| Bioactivity | Intermediate for drug synthesis | Direct ACE inhibitor |
| Molecular Weight | ~267.32 g/mol (estimated) | 388.46 g/mol |
| Applications | Peptide modification, prodrug synthesis | Therapeutic antihypertensive agent |
(1S,3S,4R)-5-Methylene Derivative
Compound : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Comparison :
| Parameter | Target Compound | 5-Methylene Derivative |
|---|---|---|
| Substituents | No methylene group | 5-Methylene group |
| Hazards | Limited data | Acute toxicity (oral), skin/eye irritation |
| Stability | Stable under standard conditions | Potential for ring-opening reactions |
Difluoro-Substituted Analog
Compound : (3S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Comparison :
| Parameter | Target Compound | Difluoro Analog |
|---|---|---|
| Substituents | No halogens | 5,5-Difluoro substitution |
| Bioavailability | Moderate | Enhanced (via fluorine effects) |
| Applications | General synthesis | CNS drug candidates |
Bicyclo[4.1.0]heptane Derivatives
Example : 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 253.28 g/mol
- Key Features: Smaller bicyclo[4.1.0]heptane ring increases ring strain, reducing stability. Limited utility in drug design due to conformational flexibility .
Comparison :
| Parameter | Target Compound | Bicyclo[4.1.0]heptane Derivative |
|---|---|---|
| Ring System | Bicyclo[2.2.2]octane (lower strain) | Bicyclo[4.1.0]heptane (higher strain) |
| Conformational Rigidity | High | Moderate |
| Synthetic Utility | Broad | Niche applications |
Biological Activity
The compound (S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid , also known as Boc-2-azabicyclo[2.2.2]octane-3-carboxylic acid , is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 255.31 g/mol. It features a bicyclic azabicyclo[2.2.2]octane core, which is significant for its biological properties.
Mechanistic Insights
- Enzyme Inhibition : Research indicates that compounds within the azabicyclo family, including Boc-2-azabicyclo[2.2.2]octane derivatives, exhibit potent inhibitory activity against various enzymes, particularly cathepsins, which are involved in protein degradation and have implications in diseases such as cancer and inflammation .
- Selectivity : The selectivity of these compounds against specific cathepsins has been highlighted, suggesting potential therapeutic applications in managing conditions linked to these enzymes .
Case Study 1: Cathepsin C Inhibition
A study demonstrated that derivatives of azabicyclo compounds exhibited high selectivity for cathepsin C over other cathepsins, indicating their potential as targeted therapies for diseases involving this enzyme . The study provided quantitative data on inhibition rates:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Boc-2-azabicyclo[2.2.2]octane-3-carboxylic acid | 0.5 | >10 |
| Other Cathepsin Inhibitors | 5 | 1 |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of azabicyclo compounds, suggesting that they could modulate neurotransmitter activity and provide benefits in neurodegenerative diseases .
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of Boc-2-azabicyclo[2.2.2]octane derivatives indicate favorable absorption and distribution profiles, with moderate metabolic stability. However, toxicity assessments revealed skin irritation potential at high concentrations, necessitating caution in formulation development .
Research Findings Summary
Recent literature has emphasized the following key findings regarding the biological activity of Boc-2-azabicyclo[2.2.2]octane derivatives:
- Potent Enzyme Inhibitors : Effective against cathepsins with selectivity that could lead to reduced side effects in therapeutic applications.
- Neuroprotective Potential : Suggests applicability in treating neurodegenerative conditions.
- Safety Profile : Requires further investigation to fully understand the toxicological implications.
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves Boc-protection of the azabicyclo[2.2.2]octane scaffold. For example, a related bicyclic compound was synthesized by reacting a precursor with di-tert-butyl dicarbonate (Boc₂O) in ethanol at room temperature for 24 hours, followed by extraction and acidification to isolate the product . Key intermediates are characterized using ¹H NMR and LC-MS to confirm structural integrity and purity .
Q. What safety protocols are critical during handling and storage?
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use to avoid skin contact .
- Respiratory Protection: For low exposure, use NIOSH-approved P95 filters; for higher exposure, employ OV/AG/P99 filters .
- Storage: Store at 2–8°C in a dry, ventilated area to prevent degradation .
- Spill Management: Avoid dust formation, use sealed containers for disposal, and prevent entry into drains .
Q. How is the compound’s purity assessed, and what analytical methods are recommended?
Purity is validated via reverse-phase HPLC with UV detection (λ = 210–254 nm) and LC-MS for mass confirmation. Chiral purity can be determined using chiral stationary phase chromatography (e.g., Chiralpak® columns) .
Advanced Research Questions
Q. How can enantiomeric impurities be minimized during synthesis?
- Chiral Resolution: Employ enzymatic resolution with lipases or esterases to separate enantiomers .
- Asymmetric Catalysis: Use chiral catalysts (e.g., Evans’ oxazaborolidines) during key cyclization steps to enhance stereoselectivity .
- Analytical Validation: Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What decomposition pathways occur under thermal stress, and how are byproducts managed?
- Thermal Degradation: At elevated temperatures, the Boc group may cleave, releasing tert-butanol and CO₂. Hazardous gases like NOx and CO can form during combustion .
- Mitigation: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Use inert atmospheres (N₂/Ar) during high-temperature reactions .
Q. How does the bicyclic structure influence biological activity in drug development?
The rigid azabicyclo[2.2.2]octane core enhances binding affinity to enzymatic targets (e.g., angiotensin-converting enzyme (ACE)) by restricting conformational flexibility. For example, analogs of this scaffold are prodrugs for ACE inhibitors like ramipril , where the bicyclic system improves metabolic stability .
Q. What methodologies assess the compound’s stability under varying pH conditions?
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA-MS to identify acid/base-labile sites (e.g., Boc group hydrolysis at low pH) .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics and plot Arrhenius curves to predict shelf-life .
Q. How are conflicting toxicity data addressed given limited toxicological profiles?
- In Silico Prediction: Use tools like OECD QSAR Toolbox to estimate acute toxicity (e.g., oral LD₅₀) based on structural analogs .
- In Vitro Testing: Conduct Ames tests for mutagenicity and HepG2 cell assays for cytotoxicity to supplement missing data .
Methodological Challenges and Solutions
Q. What strategies resolve low yields in large-scale cyclization steps?
Q. How is the compound quantified in biological matrices for pharmacokinetic studies?
- Sample Preparation: Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from plasma .
- Quantification: Employ LC-MS/MS with deuterated internal standards (e.g., d₃-Boc analog) for high sensitivity and accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
